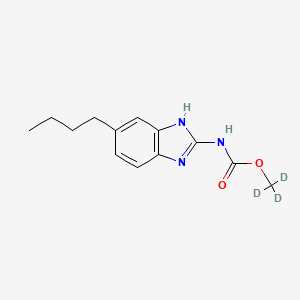
Dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphanium is a ruthenium-based compound known for its catalytic properties, particularly in olefin metathesis reactions. This compound is often referred to as a Grubbs Catalyst, named after Robert H. Grubbs, who was awarded the Nobel Prize in Chemistry in 2005 for his work on the development of the metathesis method in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphanium typically involves the reaction of ruthenium trichloride with tricyclohexylphosphine and 3-phenylinden-1-ylidene. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphanium primarily undergoes metathesis reactions, including ring-closing metathesis, cross metathesis, and ring-opening metathesis polymerization. These reactions are facilitated by the compound’s ability to form a metallacyclobutane intermediate .
Common Reagents and Conditions
Common reagents used in these reactions include olefins, dienes, and alkynes. The reactions are typically carried out under an inert atmosphere, with solvents such as dichloromethane, toluene, or tetrahydrofuran. The reaction conditions often involve mild temperatures and pressures, making the process efficient and environmentally friendly .
Major Products
The major products formed from these reactions depend on the specific type of metathesis reaction being performed. For example, ring-closing metathesis can produce cyclic alkenes, while cross metathesis can yield a variety of substituted alkenes .
Scientific Research Applications
Dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphanium involves the formation of a metallacyclobutane intermediate. This intermediate is crucial for the metathesis reaction, allowing the exchange of alkylidene groups between olefins. The compound’s ruthenium center plays a key role in stabilizing the intermediate and facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
- Dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphine
- Dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphine;tetrahydrofuran adduct
- Dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphine;pyridine adduct
Uniqueness
Dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphanium is unique due to its high stability and efficiency as a metathesis catalyst. Its ability to operate under mild conditions and its compatibility with a wide range of substrates make it a valuable tool in both academic and industrial settings .
Properties
Molecular Formula |
C51H78Cl2P2Ru+2 |
|---|---|
Molecular Weight |
925.1 g/mol |
IUPAC Name |
dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphanium |
InChI |
InChI=1S/2C18H33P.C15H10.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h2*16-18H,1-15H2;1-9,11H;2*1H;/q;;;;;+2 |
InChI Key |
UZAFZWUWHHFWOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC(=[Ru](Cl)Cl)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)
![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)








